5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O4/c1-4-34-19-8-5-17(6-9-19)21-14-23-26(32)30(11-12-31(23)29-21)15-22-16(2)35-25(28-22)20-13-18(27)7-10-24(20)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQORMNRRLTRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C=CC(=C5)Br)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one , with the CAS number 1286949-34-5, belongs to a class of pyrazolo[1,5-a]pyrazin derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment. This article synthesizes available research findings, case studies, and structural data to elucidate its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23BrN4O4 |
| Molecular Weight | 535.4 g/mol |
| Structure | Chemical Structure |
Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit various mechanisms of action against cancer cells. The compound has been shown to inhibit cell growth in several cancer cell lines, including A549 (lung cancer) and H322 cells. The mechanisms include:
- Cell Cycle Arrest : Certain derivatives induce G1-phase arrest in A549 cells, leading to inhibited proliferation.
- Apoptosis Induction : Other derivatives have been reported to trigger apoptosis in H1299 and H322 cells through different pathways, suggesting a multifaceted approach to cancer treatment .
Biological Evaluation
In a study assessing the biological activity of various pyrazolo[1,5-a]pyrazin derivatives, the compound demonstrated significant inhibitory effects on A549 lung cancer cells in a dose-dependent manner. The structure-activity relationship (SAR) analysis revealed that substituents such as the 4-chlorophenyl group enhance the inhibitory potency .
Case Studies
- Study on Lung Cancer Cells :
-
In Silico Studies :
- Computational modeling has been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression.
- These studies suggest that modifications to the pyrazolo[1,5-a]pyrazin core can significantly alter biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
(a) 5-((2-(3-Chlorophenyl)-5-Methyloxazol-4-yl)Methyl)-2-(3,4-Dimethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 1358794-08-7)
- Structural Differences: Oxazole ring: 3-Chlorophenyl vs. 5-bromo-2-methoxyphenyl in the target compound. Pyrazolo-pyrazinone core: 3,4-Dimethoxyphenyl vs. 4-ethoxyphenyl.
- Dimethoxy groups on the core could enhance solubility but reduce metabolic stability compared to the ethoxy group .
(b) 5-((2-(2-Ethoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 941950-37-4)
- Structural Differences :
- Oxazole ring: 2-Ethoxyphenyl vs. 5-bromo-2-methoxyphenyl.
- Core substitution: 4-Methoxyphenyl vs. 4-ethoxyphenyl.
- Implications :
(c) 5-((2-(4-Ethoxy-3-Methoxyphenyl)-5-Methyloxazol-4-yl)Methyl)-2-(4-Ethoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 1285896-03-8)
- Structural Differences :
- Oxazole ring: 4-Ethoxy-3-methoxyphenyl vs. 5-bromo-2-methoxyphenyl.
- Implications :
Analogues with Different Heterocyclic Cores
(a) 3-(Hydroxymethyl)-5-[(5-Methyl-1,3,4-Oxadiazol-2-yl)Methyl]-2-Phenylpyrazolo[1,5-a]Pyrazin-4(5H)-One (CAS 2108270-49-9)
- Core Modification : Incorporates a 1,3,4-oxadiazole ring instead of oxazole.
- Hydroxymethyl group may enhance aqueous solubility .
(b) 2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One
- Core Modification: Dihydropyrazinone ring (saturated) vs. fully aromatic core.
- Implications :
Key Research Findings
Synthetic Routes: Multi-component one-pot reactions (e.g., ) are common for pyrazolo-pyrazinones. The target compound likely employs similar strategies, but bromination steps may complicate synthesis compared to chloro analogues .
Biological Potential: Pyrazole-oxazole hybrids (e.g., ) show herbicidal and antimicrobial activity. The bromo substituent in the target compound may enhance halogen bonding with biological targets .
Spectroscopic Data :
- NMR and HRMS profiles (e.g., ) for related compounds suggest the target’s structure can be validated via characteristic shifts for Br and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
